3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile

Description

Structural Elucidation of 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile

Molecular Architecture and Connectivity Analysis

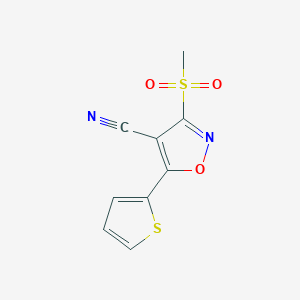

The molecular architecture of this compound demonstrates a sophisticated arrangement of multiple heterocyclic and functional group components integrated within a single molecular framework. The central isoxazole ring serves as the primary structural backbone, featuring the characteristic five-membered heterocycle containing both nitrogen and oxygen atoms positioned adjacently within the ring system. This isoxazole core exhibits specific substitution patterns at the 3-, 4-, and 5-positions, each bearing distinct functional groups that contribute to the overall molecular complexity and chemical behavior.

The substitution pattern reveals a methylsulfonyl group (-SO2CH3) attached at the 3-position of the isoxazole ring, representing a significant electron-withdrawing substituent that influences the electronic properties of the entire molecular system. The presence of this sulfonyl functionality introduces considerable polarity and potential for intermolecular interactions through its highly electronegative sulfur-oxygen bonds. Simultaneously, the 4-position of the isoxazole ring bears a carbonitrile group (-CN), another strongly electron-withdrawing substituent that further modulates the electronic distribution throughout the molecular framework.

The 5-position of the isoxazole ring connects to a 2-thienyl substituent, introducing an additional sulfur-containing heterocyclic system that extends the conjugated framework beyond the central isoxazole core. This thiophene ring system contributes to the overall aromatic character of the molecule while providing additional sites for potential chemical reactivity and intermolecular interactions. The connectivity analysis reveals that all three major substituents are directly bonded to the isoxazole ring carbon atoms, creating a highly substituted heterocyclic system with significant steric crowding around the central ring.

| Structural Component | Position | Bond Type | Electronic Effect |

|---|---|---|---|

| Methylsulfonyl Group | 3-Position | C-S Single Bond | Electron-Withdrawing |

| Carbonitrile Group | 4-Position | C-C Single Bond | Electron-Withdrawing |

| 2-Thienyl Group | 5-Position | C-C Single Bond | Electron-Donating/Aromatic |

| Isoxazole Ring | Central Core | Aromatic System | π-Electron Delocalization |

Spectroscopic Characterization Techniques

The comprehensive spectroscopic analysis of this compound employs multiple analytical techniques to establish definitive structural identification and characterization parameters. These investigations provide crucial information regarding molecular connectivity, functional group identification, and three-dimensional structural features through the systematic application of nuclear magnetic resonance spectroscopy, infrared vibrational spectroscopy, and mass spectrometric analysis. The integration of multiple spectroscopic approaches ensures comprehensive structural elucidation while providing complementary information that validates the proposed molecular structure.

The density functional theory calculations employ appropriate basis sets and exchange-correlation functionals to achieve accurate predictions of molecular properties while maintaining computational efficiency. The optimized structure reveals the preferred spatial arrangement of the substituent groups around the central isoxazole ring, including the relative orientations that minimize steric interactions and maximize electronic stabilization. The calculated bond lengths and angles provide theoretical reference values that can be compared with experimental crystallographic data to assess the accuracy of the computational methods.

The energetic analysis includes calculations of formation energies, conformational energies, and thermodynamic parameters that characterize the stability and reactivity of the compound. The theoretical investigation provides fundamental insights into the factors that govern molecular stability while enabling predictions regarding chemical reactivity and potential reaction pathways. The density functional theory results establish a theoretical foundation for understanding the structure-property relationships that define the chemical behavior of the compound.

Molecular Orbital Analysis

Molecular orbital analysis provides detailed information regarding the electronic structure and bonding characteristics of this compound through the examination of frontier molecular orbitals and electron density distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal the electronic properties that govern chemical reactivity, charge transfer behavior, and spectroscopic characteristics. The molecular orbital analysis enables the identification of reactive sites within the molecular framework while providing insights into the electronic factors that influence chemical behavior.

The frontier molecular orbital examination reveals the spatial distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals, providing information regarding the regions of the molecule that are most likely to participate in chemical reactions. The energy gap between these frontier orbitals provides insights into the electronic stability and potential for charge transfer interactions. The molecular orbital analysis also enables the prediction of spectroscopic properties, including ultraviolet-visible absorption characteristics and nuclear magnetic resonance chemical shifts.

Properties

IUPAC Name |

3-methylsulfonyl-5-thiophen-2-yl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S2/c1-16(12,13)9-6(5-10)8(14-11-9)7-3-2-4-15-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGCXHGHBGBAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NOC(=C1C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384812 | |

| Record name | 3-(methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-08-3 | |

| Record name | 3-(methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile (CAS No. 499771-08-3) is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

- Molecular Formula: C₉H₆N₂O₃S₂

- Molecular Weight: 254.29 g/mol

- Structure: The compound features a thienyl group and a methylsulfonyl moiety attached to the isoxazole ring, contributing to its biological properties.

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. Specifically, studies on related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study:

A study evaluating the cytotoxicity of various isoxazole derivatives found that compounds structurally related to this compound exhibited IC50 values ranging from 40 to 100 µM against HL-60 leukemia cells, indicating their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is well-documented. Compounds with a similar sulfonyl group have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a favorable safety profile for therapeutic applications .

Research Findings:

In vitro studies demonstrated that certain isoxazoles could reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. This suggests that this compound may possess similar properties .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymes: Similar compounds have been identified as inhibitors of heat shock proteins (HSP90), which play a critical role in cancer cell survival and proliferation .

- Cytotoxicity Induction: The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death .

Comparative Analysis of Isoxazole Derivatives

The following table summarizes the biological activities of select isoxazole derivatives, including this compound:

| Compound Name | Anticancer Activity (IC50 µM) | COX-2 Inhibition (IC50 µM) | Notes |

|---|---|---|---|

| This compound | 40 - 100 | <0.5 | Potentially selective COX-2 inhibitor |

| 4,5-Diphenylisoxazoles | 30 - 80 | <0.1 | Strong COX-2 selectivity |

| Indolyl-isoxazoles | 20 - 70 | <0.05 | High potency against cancer cells |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile exhibits significant anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, while sparing cyclooxygenase-1 (COX-1), which is responsible for maintaining gastric mucosa integrity. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

The compound has shown promise as an antitumor agent. Studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth. The mechanisms involve modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of this compound reveal activity against several pathogenic bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death .

Case Studies

- Anti-inflammatory Study:

- Antitumor Activity:

-

Antimicrobial Testing:

- The compound was tested against Staphylococcus aureus and Escherichia coli strains, showing inhibition zones comparable to established antibiotics .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The isoxazole core distinguishes this compound from analogs such as 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles reported in . Key differences include:

- Isoxazole: Known for metabolic stability and moderate polarity due to the oxygen and nitrogen atoms in the ring.

- Triazole/Oxadiazole : These cores exhibit varied hydrogen-bonding capabilities and aromaticity, which influence target affinity and solubility .

Table 1: Core Heterocycle Comparison

Substituent Effects

- Carbonitrile : Enhances electrophilicity and may participate in dipole-dipole interactions, unlike the thione (-S-) groups in oxadiazoline-2-thiones .

Table 2: Substituent Impact on Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile, and how can intermediates like isoxazolecarbonyl chlorides be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the isoxazole core using cyclization reactions (e.g., 1,3-dipolar cycloaddition between nitrile oxides and alkynes) .

- Step 2 : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of thioethers.

- Step 3 : Coupling with 2-thienyl groups using Suzuki-Miyaura cross-coupling or Ullmann reactions.

- Intermediate Optimization : 5-Methylisoxazole-4-carbonyl chloride (CAS 67305-24-2) is a critical precursor; its purity (>95%) and reaction conditions (e.g., anhydrous solvents, controlled temperatures) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.

- NMR : H and C NMR identify substituent positions (e.g., thienyl protons at δ 6.8–7.4 ppm, methylsulfonyl at δ 3.1 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch ~2200 cm, S=O stretch ~1150 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.02) .

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include sulfonic acids or thiophene oxidation byproducts .

Advanced Research Questions

Q. What pharmacological activities have been observed in structurally related 5-(2-thienyl)isoxazole derivatives, and how can these inform SAR studies?

- Methodological Answer :

- Antimicrobial Activity : 5-(2-Thienyl)-1,3,4-oxadiazoles show Gram-positive selectivity (e.g., Staphylococcus aureus MIC ≤ 1 µg/mL) via membrane disruption. Replace the oxadiazole with isoxazole and modify sulfonyl groups to enhance bioavailability .

- SAR Strategies : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to improve metabolic stability .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enoyl-ACP reductase (FabI). Prioritize derivatives with hydrogen bonds to Thr196 and hydrophobic contacts with Phe204 .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic reactivity of the nitrile group for prodrug design .

Q. How should contradictory biological activity data (e.g., Gram-positive vs. Gram-negative selectivity) be resolved?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for MIC determination. Test against isogenic strains (e.g., E. coli ΔacrB to assess efflux pump effects) .

- Membrane Permeability : Measure intracellular accumulation via LC-MS in Pseudomonas aeruginosa with/without efflux inhibitors (e.g., PAβN) .

Q. What strategies improve regioselectivity in isoxazole functionalization during scale-up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.